Baeocystin

Übersicht

Beschreibung

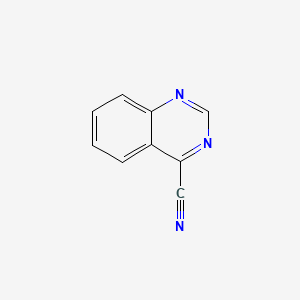

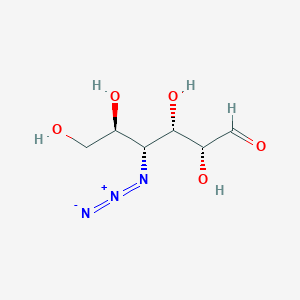

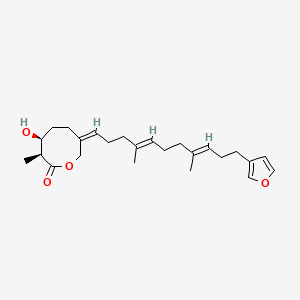

It is found as a minor compound in most psilocybin mushrooms, including Psilocybe baeocystis, Psilocybe semilanceata, Panaeolus renenosus, Panaeolus subbalteatus, and Copelandia chlorocystis . Baeocystin is an N-demethylated derivative of psilocybin and a phosphorylated derivative of 4-hydroxy-N-methyltryptamine .

Wirkmechanismus

Target of Action

Baeocystin is a zwitterionic alkaloid and an analog of psilocybin . It primarily targets the 5-HT2A receptor , which is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin . The 5-HT2A receptor plays a key role in the function of the central nervous system, particularly in the cerebral cortex .

Mode of Action

This compound, similar to psilocybin, acts by binding to and activating the 5-HT2A receptor . This receptor is part of the serotonin system and is involved in the transmission and processing of external stimuli . The activation of this receptor by this compound can lead to changes in perception and cognition .

Biochemical Pathways

This compound is a derivative of psilocybin, and it’s synthesized from the amino acid L-tryptophan . The biosynthesis of this compound involves the enzyme PsiM, a methyltransferase, which catalyzes two methylation reactions, the last two steps in the production of this compound .

Pharmacokinetics

It’s suggested that this compound could potentially exert a synergistic effect with psilocin/psilocybin by competing for monoamine oxidase (mao), effectively increasing psilocin concentration in the blood .

Result of Action

The activation of the 5-HT2A receptor by this compound can lead to changes in perception and cognition . It’s important to note that while some reports suggest a “gentle hallucinogenic experience” from this compound , a study in 2019 found no evidence that this compound produces any hallucinogenic effects in a mouse model .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in psilocybin mushrooms can vary depending on the species of the mushroom . Furthermore, the effects of this compound may also be influenced by the presence of other compounds in the mushroom, such as psilocybin and psilocin .

Biochemische Analyse

Biochemical Properties

Baeocystin plays a role in biochemical reactions as a psilocybin derivative. It interacts with various enzymes, proteins, and other biomolecules within the body. One of the key interactions is with serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate the psychoactive effects of psilocybin and its derivatives . This compound’s interaction with these receptors is believed to be similar to that of psilocybin, although the exact nature and strength of these interactions may vary. Additionally, this compound may interact with other neurotransmitter systems, including dopamine and glutamate receptors, influencing their activity and contributing to its overall effects.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s interaction with serotonin receptors can lead to changes in intracellular signaling cascades, affecting the release of neurotransmitters and altering neuronal activity . This can result in changes in mood, perception, and cognition. Furthermore, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in neurotransmission, synaptic plasticity, and other cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to serotonin receptors, particularly the 5-HT2A receptor, leading to the activation of intracellular signaling pathways . This activation can result in the inhibition or activation of various enzymes, such as adenylate cyclase and phospholipase C, which play crucial roles in cellular signaling. Additionally, this compound’s interaction with serotonin receptors can lead to changes in gene expression by modulating the activity of transcription factors and other regulatory proteins. These changes in gene expression can have downstream effects on cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but it may degrade over time when exposed to light, heat, or other environmental factors . Long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in synaptic plasticity, neuronal connectivity, and overall brain function. These effects may persist even after the compound is no longer present in the system, suggesting that this compound can have lasting impacts on cellular and neural processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may produce mild psychoactive effects, similar to those of psilocybin . At higher doses, this compound can lead to more pronounced changes in behavior, cognition, and perception. Threshold effects have been observed, where a certain dosage is required to elicit noticeable effects. Additionally, high doses of this compound may result in toxic or adverse effects, including changes in heart rate, blood pressure, and body temperature. These findings highlight the importance of understanding the dosage-dependent effects of this compound to ensure its safe and effective use.

Metabolic Pathways

This compound is involved in various metabolic pathways within the body. It is metabolized by enzymes such as monoamine oxidase and cytochrome P450, which play crucial roles in the breakdown and elimination of the compound . This compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity and contribute to its overall effects. Additionally, this compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of other metabolites within the body. Understanding these metabolic pathways is essential for elucidating the pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on the brain . Within cells, this compound may interact with transporters and binding proteins that facilitate its movement and localization. These interactions can influence the compound’s accumulation and distribution within different cellular compartments and tissues. Understanding the transport and distribution of this compound is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the cytoplasm, nucleus, or mitochondria, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can influence its stability, activity, and overall impact on cellular processes. Understanding these localization mechanisms is essential for elucidating the molecular basis of this compound’s effects.

Vorbereitungsmethoden

Baeocystin was first synthesized by Troxler, Sailor, and Albert Hofmann in 1959 . The synthetic route involves several steps:

Synthesis of acyl chloride: This is done from 4-acetyoxyindole and oxalyl chloride.

Reaction with N-benzylmethylamine or dibenzylamine: This yields the desired ketoamides.

Reduction of ketoamides: This is performed using lithium aluminum hydride in tetrahydrofuran and 2-methyltetrahydrofuran.

Removal of the β-hydroxy intermediate: This is done via filtration through a silica pad.

Phosphorylation: This is achieved using sodium hydride, tetrahydrofuran, and ortho-xylenyl phosphoryl chloride.

Catalytic hydrogenolysis: This step uses either palladium on carbon or a palladium hydroxide catalyst.

Analyse Chemischer Reaktionen

Baeocystin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can convert this compound into other tryptamine derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the indole ring or the phosphate group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and phosphorylating agents like ortho-xylenyl phosphoryl chloride .

Wissenschaftliche Forschungsanwendungen

Baeocystin has several scientific research applications:

Chemistry: It is used to study the chemical properties and reactions of tryptamine derivatives.

Biology: this compound is studied for its potential effects on biological systems, particularly its interaction with serotonin receptors.

Medicine: Research is ongoing to explore its potential therapeutic effects, especially in the treatment of mood disorders.

Industry: This compound is used in the synthesis of other compounds and in the study of natural product chemistry

Vergleich Mit ähnlichen Verbindungen

Baeocystin is often compared with other similar compounds, such as:

Psilocybin: this compound is an N-demethylated derivative of psilocybin.

Psilocin: this compound is a phosphorylated derivative of 4-hydroxy-N-methyltryptamine.

Northis compound: Another analog of psilocybin found in psilocybin mushrooms.

Aeruginascin: A compound structurally similar to psilocybin and this compound

This compound is unique due to its specific structural modifications, which result in different pharmacological properties compared to its analogs .

Eigenschaften

IUPAC Name |

[3-[2-(methylamino)ethyl]-1H-indol-4-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N2O4P/c1-12-6-5-8-7-13-9-3-2-4-10(11(8)9)17-18(14,15)16/h2-4,7,12-13H,5-6H2,1H3,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPBXXCVZZZXKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C(=CC=C2)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175693 | |

| Record name | Baeocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21420-58-6 | |

| Record name | Baeocystin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21420-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baeocystin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021420586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Baeocystin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAEOCYSTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22KW205WF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Aminoacetyl)amino]acetic acid; platinum(4+); dihydrate](/img/structure/B1212252.png)

![5-[6,6-dimethylhepta-2,4-diynyl(methyl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1212253.png)

![6-methoxy-3-[[[1-(2-methoxyethyl)-5-tetrazolyl]methyl-(3-pyridinylmethyl)amino]methyl]-1H-quinolin-2-one](/img/structure/B1212262.png)

![6,8-dimethyl-3-[(3-methyl-1-piperidinyl)-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-1H-quinolin-2-one](/img/structure/B1212263.png)

![9-oxo-N-(3-pyridinylmethyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinoline-8-carboxamide](/img/structure/B1212265.png)